molecular formula C14H17N3O2 B7559768 Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-

Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-

Cat. No.: B7559768
M. Wt: 259.30 g/mol
InChI Key: KYTNYBIOPSIUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- is a complex organic compound that features a piperidine ring and an indazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and indazole rings in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to products .

Industrial Production Methods

In an industrial setting, the production of Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the ketone group results in an alcohol derivative .

Scientific Research Applications

Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study various biological processes.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems in the brain .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and indazole derivatives, such as:

Uniqueness

Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- is unique due to its specific substitution pattern on the indazole ring, which may confer distinct biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

[4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-9-10-3-5-17(6-4-10)14(19)11-1-2-13-12(7-11)8-15-16-13/h1-2,7-8,10,18H,3-6,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTNYBIOPSIUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.